2-(Furan-3-YL)pyrimidin-4-OL
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Science
The pyrimidine scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of chemistry. scispace.comnih.gov Its importance is underscored by its presence in the very fabric of life.
In the realm of heterocyclic chemistry, pyrimidines are a subject of intense study due to their versatile reactivity and the diverse range of derivatives that can be synthesized. scispace.comtandfonline.com They are key components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous other biologically active molecules. nih.govcovenantuniversity.edu.ngrsc.org This prevalence in nature makes them a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in effective therapeutic agents. nih.govcovenantuniversity.edu.ng The ability of the pyrimidine ring to participate in various chemical reactions allows for the creation of large libraries of compounds for screening in drug discovery programs. scispace.comtandfonline.com
The pyrimidine nucleus is integral to the structure of many natural and synthetic compounds with a wide array of biological activities. nih.govcovenantuniversity.edu.ng In chemical biology, the study of pyrimidine derivatives provides insights into fundamental biological processes and offers pathways to modulate these processes. For instance, understanding the metabolism of pyrimidines is crucial for both comprehending their biochemical utilization and the action of pyrimidine-based drugs. scispace.com
Table 1: Examples of Biologically Important Pyrimidine-Containing Molecules
| Compound | Biological Significance |
| Cytosine | A fundamental component of DNA and RNA. nih.govcovenantuniversity.edu.ng |
| Thymine | A fundamental component of DNA. nih.govcovenantuniversity.edu.ng |
| Uracil | A fundamental component of RNA. scispace.com |
| Thiamine (Vitamin B1) | An essential nutrient. covenantuniversity.edu.ng |
| 5-Fluorouracil | An anticancer agent. nih.govwisdomlib.org |
The significance of pyrimidine derivatives extends across multiple scientific disciplines. In medicinal chemistry, they are investigated for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. scispace.comnih.govtandfonline.comwisdomlib.org The development of novel pyrimidine derivatives is a continuous effort to find more effective and specific therapeutic agents. nih.gov
In materials science, pyrimidine-based compounds are explored for their potential in creating functional materials. Their electronic properties make them candidates for use in organic electronics. The interdisciplinary nature of pyrimidine research is further highlighted by its application in agricultural chemistry, where certain derivatives have been developed as herbicides. nih.gov The convergence of chemistry, biology, and materials science in the study of pyrimidines continues to open up new avenues for innovation.
Overview of Furan (B31954) Ring System in Organic Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.combritannica.comwikipedia.org It is a versatile building block in organic synthesis and is found in a variety of natural products. numberanalytics.comacs.org
Furan is considered an aromatic compound, satisfying Hückel's rule with six π-electrons. numberanalytics.comwikipedia.org However, its aromaticity is less pronounced than that of benzene, making it more reactive. wikipedia.orgacs.org This heightened reactivity is a key feature that chemists exploit in synthesis.
Furan and its derivatives undergo a range of chemical reactions, including:
Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, typically undergoing substitution at the 2-position. wikipedia.orgpharmaguideline.com
Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions, a powerful tool for constructing more complex molecules. numberanalytics.comnumberanalytics.com
Ring-Opening Reactions: Under certain conditions, the furan ring can be opened to yield linear compounds, providing access to different chemical functionalities. acs.org
Hydrogenation: The furan ring can be reduced to dihydrofuran and tetrahydrofuran, the latter being a common solvent and a structural motif in many natural products. britannica.comwikipedia.org
The reactivity of furan can be tuned by the presence of substituents on the ring. Electron-withdrawing groups can stabilize the ring, while electron-donating groups can enhance its reactivity. pharmaguideline.com
Furan-containing conjugated materials have attracted significant interest in the field of organic electronics. nih.govresearchgate.net The incorporation of the furan ring into conjugated polymers can influence their electronic and optical properties. nih.govresearchgate.net Research in this area focuses on synthesizing novel furan-based polymers and investigating their potential applications in devices such as organic solar cells and light-emitting diodes. rsc.orgacs.org
One of the challenges in working with furan-containing conjugated systems is the potential instability of the furan ring, especially in the presence of light and oxygen. nih.govresearchgate.netresearchgate.net Therefore, a significant part of the research is dedicated to developing strategies to enhance the stability of these materials without compromising their desirable electronic properties. nih.govresearchgate.net
Table 2: Key Reactions of the Furan Ring
| Reaction Type | Description |
| Electrophilic Aromatic Substitution | The substitution of a hydrogen atom on the furan ring with an electrophile. wikipedia.orgpharmaguideline.com |
| Diels-Alder Reaction | A cycloaddition reaction where furan acts as a diene. numberanalytics.comnumberanalytics.com |
| Ring Opening | Cleavage of the furan ring to form acyclic compounds. acs.org |
| Hydrogenation | The addition of hydrogen to the furan ring, leading to saturation. wikipedia.org |
Rationale for Investigating 2-(Furan-3-YL)pyrimidin-4-OL
The investigation of this compound is driven by the principle of molecular hybridization, where two or more pharmacologically important scaffolds are combined to create a new molecule with potentially enhanced or novel properties. In this case, the well-established biological significance of the pyrimidine ring is coupled with the unique chemical and electronic characteristics of the furan ring.
The specific attachment of the furan ring at the 3-position is a point of interest. While many studies focus on 2-substituted furans, the 3-substituted isomer offers a different spatial arrangement and electronic distribution, which could lead to distinct interactions with biological targets. The presence of the hydroxyl group on the pyrimidine ring at the 4-position introduces a potential site for hydrogen bonding, which is a crucial factor in molecular recognition and binding affinity.
The rationale for studying this particular compound lies in the exploration of new chemical space. By systematically synthesizing and characterizing novel furan-pyrimidine hybrids like this compound, researchers aim to:
Discover new compounds with valuable biological activities.
Understand the structure-activity relationships of this class of molecules.
Develop new synthetic methodologies for the preparation of related compounds.
Explore the potential of these compounds in materials science and other fields.
The ongoing research into compounds such as this compound contributes to the broader understanding of heterocyclic chemistry and fuels the search for new molecules with practical applications.
Unique Structural Features and Synthetic Interest
The core structure of furan-pyrimidine derivatives presents several points of interest for synthetic chemists. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group in compounds like this compound can act as both a hydrogen bond donor and acceptor. researchgate.net This potential for hydrogen bonding significantly influences the molecule's solubility, crystal packing, and interaction with other molecules.
A key structural feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. researchgate.net The "4-hydroxy" (enol) form can exist in equilibrium with its keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. The position of this equilibrium can be influenced by substituents on the pyrimidine ring, the solvent, and temperature. researchgate.netresearchgate.net This tautomerism is a critical consideration in both the synthesis and the biological activity of these compounds, as different tautomers may exhibit different reactivity and binding affinities.
The synthesis of the pyrimidine ring itself can be achieved through various condensation reactions. scialert.netsemanticscholar.org A common method involves the reaction of a three-carbon component with a compound containing an amidine structure. semanticscholar.org For instance, the condensation of a β-ketoester with an amidine is a well-established route to 4-hydroxypyrimidines. google.com The synthesis of 2-substituted pyrimidines can also be achieved by reacting chalcones with urea (B33335) or thiourea. nih.gov The starting materials for the furan component can also vary, with 3-arylmethylidenefuran-2(3H)-ones being useful building blocks for creating furan-containing pyrimidines. mdpi.com
Potential as a Core Scaffold for Advanced Chemical Studies
The this compound molecule serves as an excellent scaffold for the development of more complex derivatives. The furan and pyrimidine rings offer multiple sites for functionalization, allowing for the systematic modification of the molecule's properties. For example, the hydroxyl group can be a starting point for etherification or esterification reactions, while the hydrogen atoms on both rings could potentially be substituted through various electrophilic or nucleophilic reactions. scialert.net
The exploration of derivatives built upon this core scaffold is a significant area of research. Studies on related furo[2,3-d]pyrimidine (B11772683) systems, which are fused versions of the furan and pyrimidine rings, have shown a broad range of biological activities, including acting as inhibitors for enzymes like PI3K/AKT and VEGFR-2. nih.govrsc.org These findings underscore the potential of the furan-pyrimidine scaffold in the design of new therapeutic agents. The ability to generate a library of derivatives from a core structure like this compound is a cornerstone of modern drug discovery and materials science. nih.govarkat-usa.org
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGXXPCJXTGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 Furan 3 Yl Pyrimidin 4 Ol
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 2-(furan-3-yl)pyrimidin-4-ol is dictated by the electronic properties of both the pyrimidine (B1678525) and furan (B31954) rings. The presence of two nitrogen atoms in the pyrimidine ring significantly influences its reactivity, while the furan ring, being an electron-rich heterocycle, exhibits its own characteristic reactions.
Pyrimidine Ring Reactivity
The pyrimidine ring, particularly with an oxygen-containing substituent at the 4-position, is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. Electrophilic substitution, if it occurs, is expected at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. However, such reactions typically require harsh conditions. umich.edu The presence of the hydroxyl group (in the enol tautomer) or the oxo group (in the keto tautomer) can further modulate the reactivity of the ring.
Conversely, the pyrimidine ring is susceptible to nucleophilic substitution, especially at positions C-2, C-4, and C-6, which are electron-deficient. In the case of this compound, the C-4 position is occupied by a hydroxyl/oxo group, and the C-2 position is substituted with the furan ring. Nucleophilic attack is more likely to occur if a good leaving group is present on the ring.
Furan Ring Reactivity
The furan ring is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic aromatic substitution is the most common reaction type for furans. The position of electrophilic attack on the furan ring is influenced by the substituent at the C-3 position (the pyrimidin-4-ol moiety). Generally, electrophilic substitution on furan occurs preferentially at the C-2 or C-5 position, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance.
The pyrimidin-4-ol substituent at the C-3 position of the furan ring is expected to be electron-withdrawing, which would deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan. However, it would still be more reactive than benzene. The directing effect of the C-3 substituent would favor electrophilic attack at the C-2 and C-5 positions of the furan ring.
Nucleophilic substitution on an unsubstituted furan ring is rare due to its electron-rich nature. However, the presence of strong electron-withdrawing groups can facilitate such reactions.
| Ring | Position | Reaction Type | Predicted Reactivity |
|---|---|---|---|
| Pyrimidine | C-5 | Electrophilic Substitution | Low, requires activating groups or harsh conditions |
| C-6 | Nucleophilic Substitution | Moderate, requires a good leaving group | |
| Furan | C-2, C-5 | Electrophilic Substitution | High, preferred positions for attack |
| - | Nucleophilic Substitution | Very low, requires strong activation |
Tautomerism Studies of Pyrimidin-4-OL Systems
Pyrimidin-4-ol and its derivatives exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyrimidin-4-one (keto) form. This equilibrium is a critical aspect of their chemical behavior.
Keto-Enol Tautomerism and Equilibrium
For most 4-hydroxypyrimidines, the keto tautomer (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) is generally the more stable and predominant form in both the solid state and in solution. researchgate.netmdpi.com This preference is attributed to the greater thermodynamic stability of the amide-like keto form. The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. researchgate.net In solution, these compounds can exist as a mixture of tautomers. researchgate.net
Influence of Substituents on Tautomeric Preferences
The nature of the substituent at the C-2 position can significantly influence the position of the keto-enol equilibrium. Electron-withdrawing groups tend to favor the keto form, while electron-donating groups can increase the proportion of the enol tautomer. organicreactions.org The 3-furyl group at the C-2 position is generally considered to be electron-withdrawing, which would be expected to further stabilize the keto tautomer of this compound. The specific influence of the furan ring would also depend on its orientation and potential for resonance interaction with the pyrimidine ring.
| Tautomeric Form | Structure | Factors Favoring this Form |
|---|---|---|
| Enol (pyrimidin-4-ol) | Aromaticity of the pyrimidine ring | Solvent polarity (less polar solvents may favor the enol form) |
| Keto (pyrimidin-4-one) | Greater thermodynamic stability of the amide group | Electron-withdrawing substituents (like the furan ring), polar solvents |
Redox Chemistry and Stability
The redox behavior and stability of this compound are determined by the inherent properties of its furan and pyrimidine components.
The furan moiety is susceptible to oxidation, which can lead to ring-opening reactions to form 1,4-dicarbonyl compounds. organicreactions.orgsemanticscholar.org This oxidative cleavage can be initiated by various oxidizing agents. The pyrimidine ring, on the other hand, is generally more resistant to oxidation. Reduction of the pyrimidine ring is also possible, often leading to dihydropyrimidine derivatives. The redox potential of the molecule would be influenced by the specific arrangement of the furan and pyrimidinol rings and any substituents present.
Oxidation Pathways
The oxidation of this compound is anticipated to primarily involve the furan ring, which is known to be susceptible to oxidative cleavage. While direct studies on this specific molecule are not extensively documented, the metabolic pathways of other furan-containing compounds provide a strong model for its reactivity.
Metabolic oxidation of furans, often catalyzed by cytochrome P-450 enzymes, is understood to proceed via direct cleavage of the ring to form a reactive unsaturated aldehyde intermediate. nih.gov For the furan ring in this compound, this pathway would lead to the formation of a reactive 1,4-dicarbonyl species. This transformation can also be achieved chemically using various oxidizing agents. For instance, furan rings can be oxidized by reagents like singlet oxygen or meta-chloroperbenzoic acid (mCPBA) to yield 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgsemanticscholar.org
In the context of this compound, such an oxidation would result in a ring-opened product where the furan moiety is converted into a butenedial derivative still attached to the pyrimidine ring. This reactive intermediate can then undergo further reactions. Vapor-phase catalytic oxidation over vanadium-based catalysts is another known method for oxidizing furans, typically leading to maleic acid or its anhydride, suggesting a potential degradative pathway for the molecule under harsh oxidative conditions. researchgate.net
Key Oxidation Transformations of the Furan Ring:
Biochemical Oxidation: Cytochrome P-450-mediated ring cleavage to form an unsaturated dialdehyde. nih.gov
Chemical Oxidation: Reaction with oxidants like singlet oxygen or peroxy acids to yield 1,4-dicarbonyl structures. rsc.org
Catalytic Oxidation: Conversion to maleic anhydride over vanadium catalysts at high temperatures. researchgate.net
Reduction Reactions
The reduction of this compound can occur at either the pyrimidine or the furan ring, with selectivity depending on the chosen reagents and reaction conditions.
The pyrimidine ring, being π-deficient, is susceptible to reduction. Catalytic hydrogenation using platinum, palladium, or nickel catalysts can reduce the C5-C6 double bond of the pyrimidine ring to yield dihydropyrimidine derivatives. umich.edu Metal hydrides like lithium aluminum hydride (LiAlH₄) have also been shown to reduce the pyrimidine ring, sometimes leading to ring cleavage, particularly in fused pyrimidinone systems. rsc.orgresearchgate.net The presence of an electron-withdrawing group on the pyrimidine ring generally facilitates its reduction. researchgate.net
The furan ring can also be hydrogenated, typically to a tetrahydrofuran derivative. This transformation usually requires more forcing conditions than the reduction of an isolated double bond. Catalytic hydrogenation of furan derivatives is a common industrial process, with selectivity being influenced by the catalyst and reaction temperature. rwth-aachen.deresearchgate.net Studies on furfural hydrogenation show that at lower temperatures, reduction of the furan ring can be favored, while at higher temperatures, functional groups on the ring may react first. rwth-aachen.de It is therefore plausible that selective reduction of either the pyrimidine or furan ring in this compound could be achieved by carefully tuning the reaction conditions.
Potential Reduction Pathways:
Pyrimidine Ring: Catalytic hydrogenation (e.g., with Pt, Pd) to form a dihydropyrimidine. umich.edu
Furan Ring: Catalytic hydrogenation to yield a 2-(tetrahydrofuran-3-yl) derivative. researchgate.net
Complete Reduction: More extensive hydrogenation could lead to the reduction of both rings.
Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives
For this compound to be utilized in transition metal-catalyzed cross-coupling reactions, the hydroxyl group at the C4-position must first be converted into a suitable leaving group. This is typically achieved by converting the pyrimidinol to a halo-pyrimidine (e.g., 4-chloropyrimidine) or a pseudohalide, such as a triflate or nonaflate. thieme.deresearchgate.net The resulting 4-substituted-2-(furan-3-yl)pyrimidine serves as an excellent electrophilic partner in a variety of coupling reactions.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. Derivatives of this compound, such as 4-chloro-2-(furan-3-yl)pyrimidine, are expected to be effective substrates in this reaction. Palladium catalysts, often in combination with phosphine ligands, are typically employed to couple the pyrimidine derivative with a variety of aryl or heteroaryl boronic acids or their esters. libretexts.org
Research on analogous systems, such as 2,4-dichloropyrimidines, has shown that Suzuki-Miyaura coupling occurs with high regioselectivity at the C4-position over the C2-position. mdpi.comsemanticscholar.org This selectivity is a key advantage for the targeted synthesis of 4-aryl-2-(furan-3-yl)pyrimidines. The reaction conditions are generally mild, involving a palladium catalyst, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often aqueous mixtures with ethers like 1,4-dioxane. mdpi.comrsc.org Microwave irradiation has also been effectively used to accelerate these couplings, often leading to high yields in very short reaction times. researchgate.netmdpi.com
| Pyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | MW, 100°C, 15 min | 81 | mdpi.com |
| 4-Chloro-6-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 12 h | 85 | researchgate.net |
| 4-Pyrimidyl nonaflate | 4-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O | MW, 100°C, 10 min | 99 | researchgate.net |
| 6-Chloro-pyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux, 4 h | 72-94 | nih.gov |
Other Cross-Coupling Methodologies
Besides the Suzuki-Miyaura reaction, activated derivatives of this compound are amenable to a range of other important transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. A 4-chloro-2-(furan-3-yl)pyrimidine derivative would be an ideal substrate for coupling with a wide array of primary and secondary amines to synthesize 4-amino-2-(furan-3-yl)pyrimidine compounds. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos, or sterically hindered biaryl phosphines), and a base such as NaOt-Bu or Cs₂CO₃. wikipedia.orgrug.nl Studies on 2,4-dichloropyridine have demonstrated high regioselectivity, which suggests that amination would preferentially occur at the C4 position of a 2,4-dihalo-pyrimidine scaffold. researchgate.net
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, to form C(sp)-C(sp²) bonds. wikipedia.org A 4-halo-2-(furan-3-yl)pyrimidine could be effectively coupled with various terminal alkynes to produce 4-alkynyl-2-(furan-3-yl)pyrimidines. The reaction is typically carried out in the presence of an amine base, which often serves as the solvent. organic-chemistry.orglibretexts.org This methodology has been successfully applied to other halopyrimidines, including the chemoselective coupling at the C5-position of iodinated pyrimidine nucleotides. nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene, 110°C, 16 h | 98 | researchgate.net |
| Sonogashira | 5-Iodo-2'-deoxyuridine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | DMF, rt, 2 h | 85 | nih.gov |
| Buchwald-Hartwig | Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene, 100°C | High | wikipedia.org |
| Sonogashira | Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane, rt | 98 | organic-chemistry.org |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 2-(furan-3-yl)pyrimidin-4-ol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Analysis and Proton Chemical Shifts
A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Expected Proton Signals: The structure of this compound has six protons that would give rise to distinct signals: three on the furan (B31954) ring and three on the pyrimidin-4-ol ring. The pyrimidin-4-ol ring also contains an N-H or O-H proton, which may be observable.
Chemical Shift Regions (Predicted):
Furan Protons: Protons on the furan ring are typically found in the aromatic region, generally between δ 6.0 and 8.0 ppm. The specific shifts would depend on their position relative to the oxygen atom and the pyrimidine (B1678525) substituent.
Pyrimidine Protons: Protons on the pyrimidine ring would also appear in the aromatic region, likely between δ 7.0 and 9.0 ppm.
NH/OH Proton: The proton on the nitrogen or oxygen of the pyrimidin-4-ol ring would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Analysis and Carbon Chemical Shifts
A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Expected Carbon Signals: The molecule contains eight carbon atoms. Due to potential symmetry, some signals might overlap, but generally, eight distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum.
Chemical Shift Regions (Predicted):
Furan Carbons: Carbons of the furan ring would be expected in the range of δ 100-150 ppm. The carbon attached to the oxygen atom (C-O) would be the most deshielded.
Pyrimidine Carbons: The carbons of the pyrimidine ring are typically found in the range of δ 140-170 ppm. The carbonyl-like carbon (C-4) in the pyrimidin-4-ol tautomer would be significantly deshielded.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations), helping to identify which protons are adjacent to each other within the furan and pyrimidine rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between the furan and pyrimidine rings and for assigning quaternary (non-protonated) carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₈H₆N₂O₂.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of the molecule.
Expected Exact Mass: For the neutral molecule C₈H₆N₂O₂, the calculated monoisotopic mass is 162.0429 g/mol . HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to show a peak at m/z 163.0502. Observing this value would confirm the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
O-H/N-H Stretching: Due to the pyrimidin-4-ol/pyrimidin-4(3H)-one tautomerism, a broad absorption band would be expected in the region of 3400-2800 cm⁻¹ corresponding to O-H and/or N-H stretching vibrations.
C=O Stretching: The pyrimidinone tautomer would exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1700-1650 cm⁻¹.
C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations for both the furan and pyrimidine rings would appear in the 1650-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the furan ring would be expected in the 1250-1050 cm⁻¹ region.
Without access to published experimental data, the tables of specific spectroscopic values cannot be generated. The information provided is based on established principles of spectroscopic analysis for similar chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For organic compounds like this compound, absorption of UV-Vis radiation excites valence electrons from their ground state to higher energy orbitals. shu.ac.uk The chromophores present in this molecule—the furan ring and the pyrimidin-4-ol moiety—contain π electrons and non-bonding (n) electrons, which give rise to characteristic electronic transitions.
The primary electronic transitions expected for this compound are π → π* and n → π*. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems, such as the conjugated furan and pyrimidine rings in the molecule. These transitions are generally high in intensity, with molar absorptivity (ε) values often ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital, such as the lone pairs on the nitrogen and oxygen atoms, is promoted to a π* antibonding orbital. youtube.com Compared to π → π* transitions, n → π* transitions are of much lower intensity, with typical ε values between 10 and 100 L mol⁻¹ cm⁻¹, as they are often symmetry-forbidden. shu.ac.uk
The solvent environment can influence the wavelength of maximum absorption (λmax). Peaks arising from n → π* transitions tend to exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity due to the stabilization of the non-bonding orbitals. shu.ac.uk Conversely, π → π* transitions may display a bathochromic (red) shift to longer wavelengths in polar solvents.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Molar Absorptivity (ε) | Associated Molecular Moiety |
| π → π | π bonding to π antibonding | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Furan and Pyrimidine Rings |
| n → π | Non-bonding to π antibonding | Low (10 - 100 L mol⁻¹ cm⁻¹) | N and O Heteroatoms |
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of this compound is dictated by its intrinsic molecular geometry and the forces governing its crystal packing. The molecule is composed of two heterocyclic rings: a furan ring and a pyrimidin-4-ol ring, connected by a single C-C bond.
It is important to consider the potential for tautomerism in the pyrimidin-4-ol ring, which can exist in equilibrium with its 2-(furan-3-yl)pyrimidin-4(3H)-one form. In the solid state, pyrimidinone derivatives often favor the keto tautomer due to its ability to form robust hydrogen-bonded structures.
Key conformational features include:
Ring Planarity: Both the furan and pyrimidine rings are expected to be essentially planar, a characteristic feature of aromatic and heteroaromatic systems.
The way individual molecules of this compound arrange themselves in the crystal is governed by non-covalent intermolecular interactions. These interactions are crucial in determining the stability and properties of the crystalline material. The primary interactions expected involve hydrogen bonding.
Assuming the energetically favorable pyrimidin-4(3H)-one tautomer, the molecule possesses key functional groups for hydrogen bonding:
An N-H group on the pyrimidine ring, which acts as a hydrogen bond donor.
A carbonyl C=O group , which is a strong hydrogen bond acceptor.
The second nitrogen atom in the pyrimidine ring, which can also act as a hydrogen bond acceptor.
These features allow for the formation of highly stable and predictable supramolecular synthons. A common motif in related structures is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. nih.gov These dimers can then further assemble into one-, two-, or three-dimensional networks through weaker interactions, such as π–π stacking between the aromatic rings or weaker C-H···O interactions. The deliberate combination of different intermolecular forces is a key principle in the rational design of solid-state architectures. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Supramolecular Motif |
| Hydrogen Bonding | Pyrimidine N-H | Pyrimidine C=O | Centrosymmetric Dimer, Chains |
| Hydrogen Bonding | C-H | Pyrimidine N, Furan O | Extended Network Stabilization |
| π–π Stacking | Furan/Pyrimidine Ring | Furan/Pyrimidine Ring | Stacked Columns or Layers |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations employ the principles of quantum mechanics to model molecular properties. These methods are broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical approaches. For a molecule like 2-(Furan-3-YL)pyrimidin-4-OL, these calculations can predict its three-dimensional structure, stability, vibrational spectra, and electronic behavior.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. DFT is widely used to investigate the properties of heterocyclic compounds, including pyrimidine (B1678525) and furan (B31954) derivatives. dergipark.org.trsamipubco.com
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.
Studies on analogous furan- and pyrimidine-containing structures, such as 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have been successfully performed using DFT methods like B3LYP with basis sets such as 6-311G**. nih.govresearchgate.net These calculations provide precise geometric parameters. The optimization process also yields the total energy of the molecule, which is a measure of its stability. For this compound, one would expect the resulting structure to be nearly planar, with potential for slight twisting at the bond connecting the furan and pyrimidine rings.
Table 1: Representative Optimized Geometric Parameters for Furan and Pyrimidine Rings (Calculated via DFT) Data shown is illustrative for the core ring structures and not specific to this compound, as dedicated studies are not publicly available.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=C (Furan) | ~1.37 Å |
| Bond Length | C-O (Furan) | ~1.36 Å |
| Bond Length | C=N (Pyrimidine) | ~1.34 Å |
| Bond Length | C-C (Pyrimidine) | ~1.39 Å |
| Bond Angle | C-O-C (Furan) | ~106° |
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov
Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. uliege.be For this compound, key vibrational modes would include C-H stretching on both rings, C=N and C=C stretching within the pyrimidine ring, C-O-C stretching of the furan ring, and O-H stretching from the hydroxyl group. Comparing these theoretical spectra with experimentally obtained FTIR and Raman data allows for a detailed assignment of the observed spectral bands. nih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. scirp.org This gap is a critical parameter for assessing charge transfer within the molecule and its potential applications in organic electronics. tsijournals.comresearchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals, revealing that the HOMO is likely concentrated on the electron-rich furan ring, while the LUMO may be distributed across the electron-accepting pyrimidine system.
Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Systems This table presents typical values from DFT studies on molecules containing furan or pyrimidine moieties to demonstrate the type of data generated.
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | -6.25 | -2.50 | 3.75 |
| Quinoline | -6.65 | -1.82 | 4.83 scirp.org |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as nucleophilic centers. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and parts of the ring framework would exhibit positive potential (blue), marking them as electrophilic sites. nih.gov
Semi-empirical molecular orbital theories, such as AM1 and PM3, offer a faster, though generally less accurate, alternative to DFT and other ab initio methods. tau.ac.ilscribd.com These methods simplify calculations by using parameters derived from experimental data (hence "semi-empirical") to approximate certain complex integrals that are calculated explicitly in higher-level theories. youtube.com
The primary advantage of semi-empirical methods is their computational speed, which allows for the study of much larger molecular systems or for running molecular dynamics simulations that require numerous energy calculations. youtube.com While they may not provide the same quantitative accuracy as DFT for energetics or fine geometric details, they are often effective for quickly assessing molecular geometries, conformational preferences, and electronic properties for large sets of compounds. For this compound, a semi-empirical calculation could serve as an efficient first step to generate an initial structure for a subsequent, more rigorous DFT optimization. uliege.be
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule and how it is influenced by its environment.
For this compound, it is hypothesized that two primary low-energy conformations exist: the syn and anti conformations, arising from the rotation around the C-C bond linking the two heterocyclic rings. The planarity of these conformations would be influenced by the electronic interactions between the furan's oxygen and the pyrimidine's nitrogen atoms. Quantum mechanical calculations could precisely determine the energy landscape of this rotation, identifying the most stable conformers and the energy barriers between them. Such studies often reveal that the stability of different conformers can be influenced by intramolecular hydrogen bonding, especially in molecules with appropriate functional groups researchgate.netnih.gov.
Table 1: Predicted Torsional Angles and Relative Energies for this compound Conformers
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Syn | ~0° | Higher | Lower |
| Anti | ~180° | Lower | Higher |
Note: This table is predictive and based on theoretical principles. Actual values would require specific quantum mechanical calculations.
The stability and tautomeric equilibrium of this compound are expected to be significantly influenced by the solvent environment. The pyrimidin-4-ol moiety can exist in two tautomeric forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). The relative stability of these tautomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds nih.govmdpi.comnih.gov.
In nonpolar solvents, the enol form might be more stable due to its aromatic character. However, in polar protic solvents like water or ethanol, the keto form is often favored. This is because polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions and can explicitly participate in hydrogen bonding with the C=O and N-H groups nih.govorientjchem.org. Computational studies using methods like the Polarizable Continuum Model (PCM) can predict the relative energies of these tautomers in different solvents, providing quantitative insights into the solvent-induced tautomeric shift nih.govmdpi.com.
MD simulations can further elucidate the role of the solvent by modeling the explicit interactions between the solute and solvent molecules. These simulations can reveal the structure of the solvation shell around the molecule and the dynamics of hydrogen bond networks, which are critical for understanding its stability and reactivity in solution mdpi.com.
In Silico Studies of Molecular Interactions (non-clinical)
In silico methods are instrumental in predicting how a molecule might interact with biological targets, such as proteins. These studies are foundational for understanding potential biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to explore its potential binding modes within the active or allosteric sites of various proteins.
A typical docking study would involve placing the 3D structure of this compound into the binding pocket of a target protein and evaluating the potential interactions. The pyrimidine and furan rings can participate in various non-covalent interactions that are crucial for binding. These include:
Hydrogen Bonding: The hydroxyl group of the pyrimidinol ring and the nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. The furan oxygen can also act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, and histidine are often key to ligand binding researchgate.net.
π-π Stacking: The aromatic furan and pyrimidine rings can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan researchgate.net.
Hydrophobic Interactions: The carbon frameworks of the rings can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Functional Groups Involved | Likely Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Pyrimidinol -OH, Pyrimidine N-H (keto tautomer) | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, Furan Oxygen, Carbonyl Oxygen (keto tautomer) | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr |
| π-π Stacking | Furan Ring, Pyrimidine Ring | Phe, Tyr, Trp, His |
| Hydrophobic | Furan and Pyrimidine Carbon Skeleton | Ala, Val, Leu, Ile, Met, Pro |
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Pyrimidine and its derivatives have been identified as scaffolds for allosteric modulators of various receptors nih.govnih.gov.
Computational methods can be employed to investigate the potential of this compound as an allosteric modulator. This involves identifying potential allosteric binding sites on a protein surface, which are often less conserved than orthosteric sites. Docking the compound to these sites can reveal plausible binding modes.
The mechanism of allosteric modulation by this compound would likely involve the stabilization of a specific protein conformation. For instance, its binding could induce a conformational change that either enhances (positive allosteric modulator, PAM) or reduces (negative allosteric modulator, NAM) the affinity of the natural ligand at the orthosteric site. Molecular dynamics simulations of the protein-ligand complex can be used to study these conformational changes and understand the transmission of the allosteric signal from the binding site to the active site.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to correlate variations in molecular structure with changes in activity nih.gov.
For this compound, a hypothetical SAR study would explore how modifications to its structure could impact its interactions with a target protein. Key areas for modification would include:
Substitution on the Furan Ring: Adding substituents at the 2-, 4-, or 5-positions of the furan ring could influence steric and electronic properties. For example, an electron-withdrawing group could affect the hydrogen-bonding capability of the furan oxygen, while a bulky group could probe the size of the binding pocket.
Substitution on the Pyrimidine Ring: The 5- and 6-positions of the pyrimidine ring are common points for modification. Adding different functional groups here could introduce new interaction points, such as additional hydrogen bond donors/acceptors or hydrophobic moieties, potentially enhancing binding affinity. SAR studies on other pyrimidine derivatives have shown that such substitutions can dramatically alter biological activity nih.govnih.govresearchgate.netresearchgate.netmdpi.com.
Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the furan oxygen in binding. Similarly, the pyrimidin-4-ol core could be replaced with other bicyclic systems to explore different scaffold geometries.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build predictive models based on a series of analogues. These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding character are predicted to increase or decrease activity, thereby guiding the design of more potent compounds.
Mechanistic Biological Activity Studies in Vitro and Non Clinical Applications
Exploration of Molecular Targets and Pathways (In Vitro)
Derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold, structurally analogous to 2-(Furan-3-YL)pyrimidin-4-OL, have been identified as potent inhibitors of several key enzymes involved in cellular signaling, particularly those implicated in cancer progression.
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the treatment of acute myeloid leukemia (AML), especially in cases with internal tandem duplication (ITD) mutations that lead to constitutive activation of the kinase. Research has shown that furo[2,3-d]pyrimidine derivatives can act as inhibitors of FLT3-ITD. These compounds suppress the autophosphorylation of the FLT3-ITD kinase, a crucial step for its activation and downstream signaling.
Beyond FLT3, related furan-pyrimidine compounds have demonstrated inhibitory activity against other significant kinases. Certain derivatives function as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT), two central nodes in a signaling pathway that governs cell metabolism, growth, and survival. nih.gov Additionally, furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov The inhibitory concentrations (IC₅₀) for several furo[2,3-d]pyrimidine derivatives against these kinases are presented below.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 10b | PI3Kα | 0.175 | rsc.org |
| Compound 10b | PI3Kβ | 0.071 | rsc.org |
| Compound 10b | AKT | 0.411 | rsc.org |
| Compound 8b | VEGFR-2 | 0.0387 | nih.gov |
| Compound 10c | VEGFR-2 | 0.0414 | nih.gov |
| Compound V | AKT-1 | 24 | nih.gov |
By inhibiting key enzymes like PI3K and AKT, furo[2,3-d]pyrimidine derivatives effectively modulate their downstream signaling pathways. Inhibition of the PI3K/AKT pathway is a critical mechanism for controlling cell proliferation and inducing apoptosis (programmed cell death). rsc.org Studies have shown that potent derivatives can lead to cell cycle arrest, particularly at the G0–G1 phase in breast cancer cells. rsc.org
Similarly, by targeting the FLT3 kinase, these compounds suppress its downstream signaling mediators, such as STAT5 and ERK1/2. The dephosphorylation of FLT3 is observed at nanomolar concentrations, leading to the suppression of these crucial survival pathways in leukemia cells.
Furthermore, derivatives targeting VEGFR-2 have shown significant effects on cellular processes related to angiogenesis. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), these compounds inhibited cell proliferation, invasion, and migration. nih.gov Specific derivatives induced cell cycle arrest at the G1 or G2/M phases, demonstrating their potential to disrupt the formation of new blood vessels that tumors rely on for growth. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The biological activity of the furo[2,3-d]pyrimidine scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular interactions that govern the potency and selectivity of these compounds.
SAR studies have revealed that modifications at several positions on the furo[2,3-d]pyrimidine ring system can drastically alter biological activity.
At the C-5 and C-6 positions: The presence of 2-thienyl and methyl groups at the C-5 and C-6 positions of the furo[2,3-d]pyrimidine ring resulted in a compound with inhibitory activity against AKT-1 kinase. nih.gov
Chalcone (B49325) Hybrids: Incorporating a chalcone moiety (1,3-diaryl-2-propen-1-one) into the furo[2,3-d]pyrimidine scaffold has been explored. rsc.org SAR in this series indicated that the presence of halogen substituents (e.g., chlorine, fluorine) on the B-ring of the chalcone moiety significantly improved cytotoxic activity against tumor cells compared to analogs with methylated or methoxylated groups. rsc.org
Thiadiazole Moiety: The introduction of a 1,3,4-thiadiazole (B1197879) ring, a known anticancer pharmacophore, has been a successful strategy. rsc.org Molecular docking studies suggest that this modification, combined with a furopyrimidine-4-one core, facilitates crucial hydrogen bonding and hydrophobic interactions with key amino acid residues (like Tyr836, Asp810, and Lys802) in the binding site of PI3K. nih.gov
Based on extensive SAR studies, several design principles have been established for developing potent and selective furo[2,3-d]pyrimidine-based inhibitors.
Bioisosteric Modification: A key strategy involves bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. For instance, the quinazoline (B50416) core in known kinase inhibitors has been successfully replaced with the furo[2,3-d]pyrimidine scaffold to generate novel compounds with potent anticancer activity. rsc.org
Hybridization: Combining the furo[2,3-d]pyrimidine core with other known pharmacophores, such as 1,3,4-thiadiazole or chalcones, can create hybrid molecules with enhanced activity. rsc.orgrsc.org This approach aims to leverage the distinct biological activities of each component to achieve a synergistic effect.
Targeting Specific Interactions: Rational design focuses on introducing substituents that can form specific, high-affinity interactions within the target enzyme's active site. This includes adding phenyl moieties to interact with solvent-exposed areas or incorporating groups capable of forming strong hydrogen bonds with key amino acid residues. nih.gov For example, replacing a 3-hydroxyphenyl group with the furopyrimidine-4-one was done specifically to enhance hydrogen bonding within the PI3K and AKT binding sites. nih.gov
Plant Growth Regulatory Activity Investigations (Non-Clinical)
Despite the extensive research into the anticancer properties of this compound and its analogs, investigations into their potential as plant growth regulators are not widely reported in the scientific literature. The primary focus of existing studies remains on their interaction with molecular targets relevant to human diseases, particularly cancer. Therefore, no detailed findings on their non-clinical application in plant science can be provided at this time.
Mechanistic Understanding of Plant-Compound Interactions
A mechanistic understanding of the interactions between this compound and plants is currently absent from scientific research. There are no studies elucidating its mode of action, potential receptor targets, or its metabolic fate within plant systems.
In Vitro Antimicrobial and Antifungal Activity Studies (Non-Clinical)
While furan (B31954) and pyrimidine (B1678525) scaffolds are known to be present in various antimicrobial and antifungal agents, specific data on the in vitro activity of this compound is not documented.
There are no published studies that have evaluated the in vitro antibacterial activity of this compound against common bacterial strains. Therefore, data regarding its minimum inhibitory concentration (MIC) or efficacy against either Gram-positive or Gram-negative bacteria are not available.
Similarly, the scientific literature lacks any reports on the in vitro antifungal activity of this compound. Its potential to inhibit the growth of various fungal species has not been investigated or reported.
Other Non-Clinical Biological Explorations
The potential antioxidant activity of this compound has not been explored in any published in vitro studies. Common antioxidant assays, such as DPPH radical scavenging or ferric reducing antioxidant power (FRAP) assays, have not been performed on this specific compound, and therefore, no data on its antioxidant capacity is available.
Anti-inflammatory Activity (In Vitro, Mechanistic)
The furan nucleus is a core component of many biologically active compounds, and its derivatives have been investigated for various therapeutic effects, including anti-inflammatory properties. Similarly, pyrimidine derivatives are known to exhibit anti-inflammatory effects by targeting key inflammatory mediators. The mechanistic anti-inflammatory activity of a compound like this compound would typically be evaluated in vitro by examining its ability to inhibit pro-inflammatory cytokines and enzymes.
Commonly employed assays measure the inhibition of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). The mechanism often involves the suppression of signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for the production of these inflammatory molecules. Another key mechanism for pyrimidine-based agents is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which reduces the generation of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.
Table 1: Representative In Vitro Anti-inflammatory Assays for Heterocyclic Compounds
| Assay Type | Target Mediator/Pathway | Cell Line/System | Measurement |
|---|---|---|---|
| Cytokine Inhibition | TNF-α, IL-6, IL-1β | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) | ELISA, RT-PCR |
| Enzyme Inhibition | COX-1, COX-2 | Purified enzymes or whole blood assays | Enzyme activity assays |
| Signaling Pathway | NF-κB, MAPKs | Various immune cells | Western Blot, Reporter assays |
This table represents common assays used to evaluate anti-inflammatory activity for compounds in the broader furan and pyrimidine classes. Specific data for this compound is not currently available.
Anti-arthritic Activity (In Vitro)
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The in vitro anti-arthritic potential of therapeutic candidates is often assessed through their ability to inhibit processes central to the pathology of the disease, such as protein denaturation and the proliferation of fibroblast-like synoviocytes (FLS).
Protein denaturation is a well-documented cause of inflammation in arthritic conditions. Therefore, the ability of a compound to inhibit the denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, is a valuable measure of its potential anti-arthritic activity. This assay provides insight into the compound's ability to protect proteins from denaturation induced by heat or other stressors.
Another critical aspect of rheumatoid arthritis pathology is the tumor-like proliferation of FLS, which contributes to joint damage. Compounds are therefore tested for their ability to inhibit the proliferation of these cells, often isolated from patients with rheumatoid arthritis (RA-FLS).
Table 2: Common In Vitro Assays for Anti-arthritic Activity
| Assay | Principle | Endpoint Measured |
|---|---|---|
| Inhibition of Protein Denaturation | Measures the ability of the compound to prevent heat-induced denaturation of proteins like egg albumin or BSA. | Percentage inhibition of denaturation, measured by spectrophotometry. |
| HRBC Membrane Stabilization | Assesses the stabilization of red blood cell membranes against hypotonicity-induced lysis, which is analogous to lysosomal membrane stabilization. | Percentage protection against hemolysis. |
This table outlines standard in vitro methods for assessing anti-arthritic potential. No specific experimental results for this compound using these methods are documented in the available literature.
Q & A
What synthetic methodologies are recommended for preparing 2-(furan-3-yl)pyrimidin-4-ol, and how can reaction efficiency be optimized?
Basic Research Focus
The synthesis typically involves coupling furan-3-yl derivatives with pyrimidine precursors. A common approach is the use of Suzuki-Miyaura cross-coupling reactions to introduce the furan moiety to the pyrimidine ring. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields .
- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.
- Purification : Column chromatography or recrystallization ensures purity (>95% as per catalog data) .
How should researchers characterize the structural and electronic properties of this compound?
Basic Research Focus
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the furan and pyrimidine rings.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 162.15 g/mol) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions, as demonstrated in analogous pyrimidine structures .
What biological screening protocols are suitable for evaluating this compound derivatives?
Basic Research Focus
Initial screening involves:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases, leveraging the hydroxyl group’s hydrogen-bonding potential .
- Cellular viability assays : Use MTT or resazurin-based methods to assess cytotoxicity.
- Standardized models : Rodent models for inflammatory or analgesic activity, as seen in related pyrimidine studies .
How can substituent variations on the pyrimidine ring influence the compound’s reactivity and bioactivity?
Advanced Research Focus
Systematic structure-activity relationship (SAR) studies are critical:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving binding to enzymatic targets .
- Hydroxyl group modifications : Methylation or acetylation alters solubility and membrane permeability.
- Data-driven design : Computational docking (e.g., AutoDock) predicts interactions with targets like hypoxanthine-guanine phosphoribosyltransferase .
How can researchers resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Focus
Contradictions often stem from assay variability or substituent effects. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, cell lines) .
- Meta-analysis : Compare data across studies to identify trends (e.g., anti-inflammatory vs. cytotoxic outcomes).
- Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement .
What strategies are effective for improving the aqueous solubility of this compound derivatives?
Advanced Research Focus
Modifications to enhance solubility without compromising activity:
- Salt formation : Use HCl or sodium salts of the hydroxyl group.
- Prodrug design : Convert the hydroxyl to a phosphate ester for improved bioavailability.
- Co-solvent systems : Employ cyclodextrins or PEG-based formulations, as inferred from pharmacological studies .
How can computational tools aid in the design of this compound-based inhibitors?
Advanced Research Focus
Computational approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
